molecular formula C18H12F3N3O2 B2958797 N-(3,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040663-55-5

N-(3,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2958797
CAS No.: 1040663-55-5
M. Wt: 359.308
InChI Key: CVSWZIOWWXUAKB-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H12F3N3O2 and its molecular weight is 359.308. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study synthesized and evaluated the antimicrobial activities of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, indicating potential antimicrobial applications for structurally related compounds (Ahsan et al., 2016).

Drug Discovery and Development

  • Research on the metabolic fate and excretion balance of potent HIV integrase inhibitors using 19F-NMR spectroscopy suggests the significance of fluorinated compounds in drug discovery and development (Monteagudo et al., 2007).

Solid-State Structural Analysis

  • The solid-state tautomeric structure and invariom refinement of a potent HIV integrase inhibitor were resolved, highlighting the importance of structural analysis in understanding compound stability and reactivity (Bacsa et al., 2013).

Electrochromic and Electrochemical Properties

  • Studies on the synthesis and electrochromic properties of aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties demonstrate the utility of fluorinated compounds in materials science (Liou & Chang, 2008).

Antitumor Activity

  • The synthesis and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which shares a similar interest in the development of anticancer agents (Hao et al., 2017).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O2/c19-12-3-1-2-11(8-12)10-24-17(25)7-6-16(23-24)18(26)22-13-4-5-14(20)15(21)9-13/h1-9H,10H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSWZIOWWXUAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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